(R)-Dapoxetine-d3 Hydrochloride is a deuterated form of the selective serotonin reuptake inhibitor, Dapoxetine, which is primarily used in the treatment of premature ejaculation. The compound is characterized by its unique molecular structure, which includes deuterium atoms that replace hydrogen atoms in specific positions, enhancing its stability and allowing for precise tracking in pharmacokinetic studies.
Dapoxetine was originally developed by Eli Lilly and later by Johnson & Johnson. The deuterated variant, (R)-Dapoxetine-d3 Hydrochloride, is often synthesized for research purposes, particularly in studies involving drug metabolism and pharmacodynamics.
(R)-Dapoxetine-d3 Hydrochloride falls under the category of pharmaceutical compounds known as serotonin reuptake inhibitors. It is classified as a chiral compound due to the presence of a stereocenter, making it an enantiomerically active substance.
The synthesis of (R)-Dapoxetine-d3 Hydrochloride typically involves several steps that incorporate deuterated reagents to achieve the desired isotopic labeling. One common method includes the use of chiral auxiliaries to facilitate asymmetric synthesis.
Technical Details:
The molecular formula for (R)-Dapoxetine-d3 Hydrochloride is , with a molar mass of approximately 344.9 g/mol. The presence of deuterium (D) atoms in place of hydrogen (H) alters the compound's physical properties without significantly affecting its biological activity.
The synthesis involves multiple chemical reactions:
Technical Details:
(R)-Dapoxetine-d3 Hydrochloride acts primarily as a selective serotonin reuptake inhibitor. Its mechanism involves blocking the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin levels and prolonging its action on post-synaptic receptors.
(R)-Dapoxetine-d3 Hydrochloride is primarily used in pharmacological research, particularly in studies focusing on:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0